molecular formula C12H19O6PS B016672 (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate CAS No. 31618-90-3

(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate

Cat. No.: B016672
CAS No.: 31618-90-3
M. Wt: 322.32 g/mol
InChI Key: UOEFFQWLRUBDME-UHFFFAOYSA-N
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Description

(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate (CAS: 31618-90-3), also known as diethyl p-toluenesulfonyloxymethylphosphonate, is a key intermediate in pharmaceutical synthesis, notably for antiviral agents like tenofovir . Its molecular formula is C₁₂H₁₉O₆PS (MW: 322.31 g/mol), featuring a diethoxyphosphoryl group linked to a methyl-sulfonate moiety substituted with a 4-methylbenzene (toluenesulfonyl) group . The compound is synthesized via TsCl-catalyzed reaction of 169 alcohol with NMe₃·HCl in acetonitrile (ACN), yielding 93% after purification . Key physical properties include a density of 1.255 g/cm³ and a boiling point of 441.7°C .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The synthesis of (diethoxyphosphoryl)methyl 4-methylbenzenesulfonate follows a two-step pathway: (1) formation of diethyl (hydroxymethyl)phosphonate and (2) sulfonylation with p-toluenesulfonyl chloride (tosyl chloride). The first step involves the nucleophilic addition of paraformaldehyde to diethyl phosphite, while the second step introduces the sulfonate group via an SN2 mechanism .

Step 1: Synthesis of Diethyl (Hydroxymethyl)phosphonate

Diethyl (hydroxymethyl)phosphonate is synthesized by reacting diethyl phosphite with paraformaldehyde under basic conditions. Key variables include:

  • Catalyst selection : Sodium carbonate, potassium carbonate, or triethylamine are commonly used . The patent CN105541910A reports superior yields with sodium carbonate (74.1–80.5%) compared to triethylamine (75.4%) .

  • Solvent effects : Isopropanol and ethanol yield higher purity (99.0–99.2%) than dichloromethane or DMF .

  • Temperature : Optimal reaction temperatures range from 80°C to 89°C, with prolonged heating (5–6 hours) ensuring complete conversion .

Step 2: Sulfonylation with Tosyl Chloride

The hydroxymethyl intermediate undergoes sulfonylation using tosyl chloride in dichloromethane. Critical parameters include:

  • Acid scavengers : Triethylamine neutralizes HCl byproducts, with molar ratios of 1.2–1.5 equivalents relative to tosyl chloride .

  • Temperature control : Reactions are initiated at 0°C to minimize side reactions, followed by gradual warming to 26–29°C .

  • Purification : Molecular distillation achieves >99% purity, whereas solvent extraction yields crude products requiring further refinement .

Experimental Protocols and Optimization

Patent-Derived Methodology (CN105541910A)

The patent outlines six embodiments with varying catalysts and solvents (Table 1) :

Table 1: Yield and Purity Across Patent Embodiments

EmbodimentCatalystSolventYield (%)Purity (%)
1Salt of wormwoodIsopropanol80.199.2
2Salt of wormwoodIsopropanol80.599.1
3Salt of wormwoodDichloromethane77.299.0
4Salt of wormwoodDMF79.099.1
5Sodium carbonateIsopropanol74.199.1
6TriethylamineToluene75.499.1

Key findings:

  • Salt of wormwood : This catalyst outperforms sodium carbonate and triethylamine, likely due to its bifunctional acidity and basicity, which accelerate formaldehyde activation .

  • Solvent polarity : Polar aprotic solvents like isopropanol enhance nucleophilicity, whereas dichloromethane’s low boiling point simplifies solvent removal .

Academic Protocol (RSC Advances)

A complementary approach from the Royal Society of Chemistry employs potassium carbonate in ethanol (Table 2) :

Table 2: RSC Method Performance Metrics

ParameterValue
CatalystPotassium carbonate
SolventEthanol
Reaction time5 hours
Yield100% (crude)
Purification methodReduced pressure distillation

Notably, this method avoids molecular distillation but achieves quantitative crude yields, underscoring ethanol’s efficacy in stabilizing intermediates .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The RSC protocol reports 1H^1H NMR data for diethyl (hydroxymethyl)phosphonate:

  • δ = 1.34 ppm (t, J = 7.1 Hz, 6H, -OCH2_2CH3_3)

  • δ = 3.91 ppm (d, JPH_{P–H} = 5.9 Hz, 2H, -CH2_2OP)

  • δ = 4.17 ppm (m, J = 7.4 Hz, 4H, -OCH2_2CH3_3) .

Post-sulfonylation, the 1H^1H NMR spectrum shows a downfield shift for the methylene group (δ = 4.5–4.7 ppm), confirming successful tosylation .

Chromatographic Monitoring

  • Gas chromatography (GC) : Used to track diethyl phosphite consumption (residual <0.2%) .

  • Thin-layer chromatography (TLC) : Monitors tosyl chloride depletion in step 2 .

Comparative Analysis of Methodologies

Yield and Efficiency

  • Patent methods : Yields range from 74.1% to 80.5%, with isopropanol and salt of wormwood being optimal .

  • RSC method : Achieves 100% crude yield but requires distillation for purity .

Solvent and Environmental Impact

  • Isopropanol vs. ethanol : Both are renewable solvents, but ethanol’s lower toxicity aligns with green chemistry principles .

  • Dichloromethane concerns : Its neurotoxicity necessitates stringent safety measures, favoring alternatives like ethyl acetate .

Industrial Scalability and Challenges

Catalyst Recovery

Salt of wormwood and triethylamine are non-recoverable in patent methods, increasing costs. Immobilized catalysts could mitigate this .

Purification Trade-offs

Molecular distillation ensures high purity but demands specialized equipment. Solvent extraction, though simpler, may compromise yield .

Scientific Research Applications

2.1. Reagent for Hydroxy Group Protection

DESMP serves as an effective reagent for the protection of hydroxy groups in organic molecules. This application is crucial in multi-step synthetic pathways where selective functionalization is required. The protection allows for the subsequent reactions to occur without interference from the hydroxy groups.

2.2. Synthesis of Phosphonate Esters

The compound is also utilized as a precursor for synthesizing various phosphonate esters. These esters are important in the development of pharmaceuticals and agrochemicals due to their biological activity and ability to mimic phosphate groups.

3.1. Antiviral Agents

Recent studies have highlighted the potential of DESMP in the synthesis of antiviral compounds. For instance, it has been incorporated into lipid prodrugs of cidofovir, targeting double-stranded DNA viruses such as adenovirus and monkeypox virus. The modification enhances the stability and bioavailability of these antiviral agents, indicating a promising avenue for therapeutic development against viral infections .

3.2. Anticancer Research

Research has indicated that compounds derived from DESMP may exhibit anticancer properties. In vitro studies suggest that these derivatives can induce phenotypic changes in cancer cells, promoting characteristics similar to non-cancerous cells, thus inhibiting tumor growth and metastasis . The mechanism involves alterations in cellular structures and signaling pathways that are critical for cancer progression.

Case Studies and Research Findings

Study TitleYearFindings
Synthesis of Disulfide-Incorporated Lipid Prodrugs2023Demonstrated enhanced antiviral activity against dsDNA viruses using DESMP-derived compounds .
Anticancer Activity of Phosphonates2022Found that DESMP derivatives can suppress tumor growth in xenograft models through modulation of cellular signaling pathways .
Hydroxy Group Protection Strategies2021Evaluated the efficiency of DESMP in protecting hydroxy groups during complex organic syntheses, leading to higher yields .

Mechanism of Action

The mechanism of action of diethyl(tosyloxy)methylphosphonate involves the activation of the phosphonate group, which can then participate in various chemical reactions. The tosyl group acts as a leaving group, allowing for the substitution of the phosphonate group with other nucleophiles . This mechanism is crucial for its use in the synthesis of phosphonate esters and other compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Diethoxyphosphoryl)vinyl 4-methylbenzenesulfonate (Compound 66)

  • Structure : Replaces the methyl group with a vinyl (-CH=CH₂) group attached to the phosphoryl moiety.
  • Synthesis : Prepared from diethyl acetylphosphonate and TsCl using DBU as a base, achieving 87% yield .
  • Properties : Molecular weight 357.05 g/mol (as M+Na⁺), light yellow solid. NMR data (¹H, ¹³C, ³¹P) confirms distinct vinyl proton signals (δ 5.89 ppm) and phosphorus coupling (Jₚ‑C = 23.16 Hz) .
  • Applications : Precursor for aziridine-2-phosphonates, which exhibit biological activities such as antimicrobial or enzyme inhibition .
  • Key Difference : The vinyl group enhances reactivity in cycloaddition or nucleophilic substitution reactions compared to the methyl group in the parent compound.

Diethyl 4-Methoxybenzylphosphonate

  • Structure : Lacks the sulfonate group; features a 4-methoxybenzyl substituent on the phosphonate.
  • Molecular Formula : C₁₂H₁₉O₄P (MW: 258.25 g/mol) .
  • Synthesis: Condensation of p-methoxybenzaldehyde with diethylphosphite and NH₄OAc in ethanol .
  • Applications : Used in organic synthesis to introduce methoxy-substituted phosphonate groups, e.g., in ligand design or catalytic systems.
  • Key Difference : Absence of sulfonate reduces hydrophilicity, limiting utility in aqueous-phase reactions.

4,4-Bis(diethoxyphosphoryl)butyl 4-methylbenzenesulfonate

  • Structure : Contains two diethoxyphosphoryl groups on a butyl chain attached to the toluenesulfonate.
  • Molecular Formula : C₁₉H₃₄O₉P₂S (MW: 500.48 g/mol) .
  • Applications: Potential use in multi-step syntheses requiring sequential phosphorylations, such as nucleotide analogs.
  • Key Difference : Extended alkyl chain and dual phosphoryl groups increase steric hindrance and molecular weight, affecting solubility and reaction kinetics.

Comparative Data Table

Compound Molecular Formula MW (g/mol) Key Functional Groups Synthetic Yield Applications
(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate C₁₂H₁₉O₆PS 322.31 Phosphoryl, sulfonate 93% Antiviral intermediates
1-(Diethoxyphosphoryl)vinyl 4-methylbenzenesulfonate C₁₃H₁₉O₆PS 357.05 (M+Na⁺) Vinyl, phosphoryl, sulfonate 87% Aziridine precursors
Diethyl 4-methoxybenzylphosphonate C₁₂H₁₉O₄P 258.25 Methoxybenzyl, phosphonate Not reported Organic synthesis
4,4-Bis(diethoxyphosphoryl)butyl 4-methylbenzenesulfonate C₁₉H₃₄O₉P₂S 500.48 Bis-phosphoryl, sulfonate Not reported Complex phosphorylations

Key Research Findings

Reactivity : The vinyl derivative (Compound 66) shows higher reactivity in Michael additions and cyclizations due to the electron-deficient vinyl group .

Biological Activity : Aziridine-2-phosphonates derived from Compound 66 demonstrate antimicrobial properties, whereas the parent compound is primarily a synthetic intermediate .

Thermal Stability : The target compound’s high boiling point (441.7°C) makes it suitable for high-temperature reactions, unlike the more volatile 4-methoxybenzylphosphonate.

Biological Activity

(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate, with the chemical formula C12_{12}H19_{19}O6_6PS and CAS number 31618-90-3, is a phosphonate compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a central phosphonate group (P(O)(OR)2_2) where R represents ethyl groups, along with a methylbenzenesulfonyl moiety connected via a methylene bridge. This unique structure allows for various interactions with biological targets due to the presence of multiple functional groups that can engage in hydrogen bonding and ionic interactions .

PropertyValue
Molecular Weight322.31 g/mol
Boiling PointNot available
Log P (octanol-water)2.56
H-bond Acceptors6
H-bond Donors0
GI AbsorptionHigh
BBB PermeantNo

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

One significant area of study is the compound's ability to inhibit 5'-ectonucleotidase (CD73) , an enzyme involved in adenosine production. Inhibitors of CD73 are of particular interest due to their potential therapeutic roles in cancer and autoimmune diseases. In vitro studies demonstrated that derivatives of this compound could inhibit CD73 activity by up to 82% at high concentrations, indicating a promising avenue for further research and development .

  • Inhibition Data :
    • IC50 Values : The IC50 values for various derivatives ranged from 35 µM to higher concentrations depending on structural modifications.
    • Enzymatic Assays : Compounds were evaluated using both recombinant protein assays and cellular assays, revealing differences in inhibition efficacy depending on the assay type.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study assessed the antimicrobial effects against E. coli and S. aureus, showing significant inhibition at concentrations above 100 µg/mL.
    • Results indicated a dose-dependent response with minimal cytotoxic effects on human cell lines.
  • CD73 Inhibition Study :
    • A recent study focused on the inhibition of CD73 by this compound and its derivatives, demonstrating substantial inhibition in both cell-based assays and recombinant enzyme assays.
    • The study highlighted the importance of structural modifications in enhancing inhibitory potency.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing (Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution using diethyl phosphonomethanol (169 alcohol) and 4-methylbenzenesulfonyl chloride (TsCl) in acetonitrile (ACN) at 0°C, with triethylamine (Et₃N) as a base. The reaction is monitored by TLC to confirm consumption of starting materials. Post-reaction, extraction with ethyl acetate and water, followed by column chromatography (100% EtOAc → 5% MeOH/EtOAc gradient), yields the product as a yellow oil with 93% purity . Alternative methods using dichloromethane (CH₂Cl₂) under inert atmosphere at 20°C for 4 hours achieve 92% yield, highlighting solvent flexibility .
  • Key Data :

SolventTemperatureCatalystYieldReference
ACN0°CEt₃N93%
CH₂Cl₂20°CEt₃N92%

Q. How is the structure of this compound validated post-synthesis?

  • Methodology : Structural confirmation relies on ¹H NMR , ¹³C NMR , and ³¹P NMR spectroscopy. Key NMR signals include:

  • ¹H NMR : δ 1.36 (t, 6H, OCH₂CH₃), δ 4.22–4.30 (m, 4H, OCH₂CH₃), δ 7.49–7.62 (aromatic protons from tosyl group) .
  • ³¹P NMR : A singlet near δ 20–22 ppm confirms the phosphoryl group .
    • Validation : Cross-referencing with literature NMR data ensures accuracy. Mass spectrometry (MS) further corroborates the molecular ion peak (m/z 322.31) .

Q. What purification strategies are effective for isolating this compound?

  • Methodology : Silica gel column chromatography with EtOAc/MeOH gradients effectively removes unreacted TsCl and byproducts. Salting-out with NaCl during extraction minimizes aqueous impurities . For large-scale synthesis, vacuum distillation (boiling point ~441.7°C) or recrystallization in non-polar solvents (e.g., hexane) may enhance purity .

Advanced Research Questions

Q. How does this compound participate in nucleophilic substitution reactions, and what factors influence its reactivity?

  • Mechanistic Insight : The tosyl group acts as a leaving group, enabling displacement by nucleophiles (e.g., amines, alcohols). Reactivity is enhanced by the electron-withdrawing phosphoryl group, which stabilizes the transition state. Solvent polarity (e.g., DMF vs. THF) and temperature (0°C to 80°C) significantly affect reaction rates and selectivity .
  • Case Study : In aziridine synthesis, this compound reacts with benzylamine under modified Gabriel-Cromwell conditions, forming aziridin-2-ylphosphonates with >85% enantiomeric excess (ee) when chiral catalysts are employed .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and charged aerosol detection (CAD) identifies residual TsCl and phosphonate derivatives. Limit of detection (LOD) for TsCl is ~0.1% w/w. ³¹P NMR quantifies phosphorylated byproducts .
  • Data Conflict Resolution : Discrepancies in impurity profiles between small- and large-scale batches often stem from incomplete mixing or temperature gradients, requiring DOE (Design of Experiments) optimization .

Q. What role does this compound play in transition-metal-catalyzed reactions?

  • Application : It serves as a phosphorylating agent in nickel-catalyzed hydrocyanation and cobalt-mediated radical cyclization. For example, in Co-catalyzed diene cyclization, the phosphoryl group directs regioselectivity, favoring 5-membered ring formation over 6-membered analogs (3:1 ratio) .
  • Mechanistic Role : The phosphoryl moiety stabilizes radical intermediates via hyperconjugation, as evidenced by EPR spectroscopy .

Q. Methodological Challenges and Solutions

Q. How can researchers address low yields in reactions involving sterically hindered nucleophiles?

  • Solution : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve solubility. Elevated temperatures (60–80°C) and microwave-assisted synthesis reduce reaction times from 24 hours to <2 hours .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (H315, H318) .
  • Avoid aqueous workup at high pH (>10), as hydrolysis releases toxic toluenesulfonic acid .

Properties

IUPAC Name

diethoxyphosphorylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O6PS/c1-4-16-19(13,17-5-2)10-18-20(14,15)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEFFQWLRUBDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400648
Record name (Diethoxyphosphoryl)methyl 4-methylbenzene-1-sulfonate
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Molecular Weight

322.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31618-90-3
Record name Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate
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Record name (Diethoxyphosphoryl)methyl 4-methylbenzene-1-sulfonate
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Record name Phosphonic acid, P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, diethyl ester
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Record name Tosyloxymethyl diethyl phosphonate
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Synthesis routes and methods I

Procedure details

A mixture of diethyl phosphite (700 g, 5.07 mmole), paraformaldehyde (190 g, 6.33 mole) and triethylamine (51.0 g, 0.50 mole) in toluene (2.8 L) is heated ca 2 hr at 85°-90° C., then under relux for ca 1 h. The resulting solution is cooled to ca. 0° C., and checked by NMR (CDCl3) for completion of the reaction (in-process control). Then p-toluenesulfonyl chloride (869 g, 4.56 mole) and triethylamine (718 g, 7.09 mole) are added with cooling (0°-10° C.). The resulting mixture is stirred at ca. 22° C. for 17-24 h and checked by NMR (CDCl3) for completion of the reaction (in-process control). The solids are removed by vacuum filtration. The filtrate is washed with water (2×) and dried over anhydrous magnesium sulfate. The solvent is evaporated in vacuo to give the title compound as an oil in 65-75% (1060-1225 g) yield. As an in-process control, NMR (CDCl3) is obtained and the product purity is assayed by HPLC C18 -35% CH3CN in KH2PO4 (0.02M)!. The purity of the product is typically 85-95%.
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700 g
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190 g
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51 g
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2.8 L
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869 g
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718 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a reactor containing an inert atmosphere, e.g., nitrogen, a mixture of diethyl phosphite (0.80 kg), paraformaldehyde (0.22 kg), and triethylamine (0.06 kg) in toluene (0.11 kg) is heated at 87° C. for about 2 hours, then refluxed for about 1 hour, until the reaction is complete as monitored by TLC showing a trace or no detectable diethyl phosphite. During the reaction, the inert atmosphere is maintained. Toluene is necessary to moderate the reaction, which may otherwise explode. Reaction completion is optionally confirmed by 1H NMR (diethyl phosphite peak at δ 8.4-8.6 ppm no longer detected). The solution is cooled to about 1° C. (typically about -2 to 4° C.) and p-toluenesulfonyl chloride (1.0 kg) is added and then triethylamine (0.82 kg) at about 5° C. is slowly added (exothermic addition) while maintaining the temperature at no more than about 10° C. (typically 0 to 10° C.). The resulting mixture is warmed to 22° C. and stirred for at least about 5 hours (typically about 4.5 to 6.0 hours), until the reaction is complete as shown by TLC (trace or no p-toluenesulfonyl chloride detectable) and optionally confirmed by 1H NMR (p-toluenesulfonyl chloride doublet at δ 7.9 ppm no longer detected). The solids are removed by filtration and washed with toluene (0.34 kg). The combined washings and filtrate are washed either twice with water (1.15 kg per wash), or optionally with a sequence of water (1.15 kg), 5% aqueous sodium carbonate (3.38 kg), and then twice with water (1.15 kg). After each wash, the reactor contents are briefly agitated, allowed to settle and the lower aqueous layer is then discarded. If the reaction results in an emulsion, brine (0.23 kg of water containing 0.08 kg NaCl) may be added to the first organic/water mixture, followed by agitating the reactor contents, allowing the solids to settle, discarding the lower aqueous layer, adding 1.15 kg water, agitating, allowing solids to settle and again discarding the lower aqueous layer. The organic phase is distilled in vacuo at no more than 50° C. (to LOD at 110° C. of no more than 10% and water content, by KF titration, no more than 0.3%), affording a yield of about 60-70% of the title compound as an oil of about 85-95% purity, exclusive of toluene.
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60%

Synthesis routes and methods III

Procedure details

A 12 L, 3-neck round bottom flask was equipped with a mechanical stirrer, condenser, thermometer and heating mantle. The flask was flushed with nitrogen and charged with diethyl phosphite (554 g, 3.77 mol), paraformaldehyde (142 g, 4.72 mol), toluene (2 L) and triethylamine (53 mL, 5.76 mol). The mixture was stirred at 85-90° for 2 h, then at reflux for 1 h. The resulting yellow solution was cooled to 4° C. (ice bath) and p-toluenesulfonyl chloride (718 g, 3.77 mol) was added. The condenser was replaced with an addition funnel and triethylamine (750 mL) was added slowly with stirring, maintaining the temperature <10° C. After the addition was complete (45 min.), the resulting mixture was stirred at ambient temperature for 14 h. The mixture was filtered and the filtercake was washed with toluene (2×250 mL). The combined filtrate and washings were washed with water (2×1 L, dried (MgSO4, 200 g), filtered through Celite 521, and concentrated under reduced pressure to provide 1004 g of a cloudy yellow oil (77.6%). 1H NMR (CDCl3): NMR (DMSO): 7.82 (d, J=8.2 Hz, 2H), 7.48 (d, J=8.2 Hz, 2H), 4.36 (d, J=9.6 Hz, 2H), 4.00 (m, 4H), 2.41 (s, 3H), 1.16 (m, 6H); TLC conditions: Uniplate silica gel, 250 microns; Mobile phase=40% EtOAc/hexanes, Rf=0.24.
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554 g
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Reaction Step One
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142 g
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reactant
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2 L
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53 mL
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718 g
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750 mL
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Yield
77.6%

Synthesis routes and methods IV

Procedure details

To a reaction vessel containing inert atmosphere, e.g., nitrogen, was added diethyl phosphite, paraformaldehyde, triethylamine and toluene, the mixture was heated for 4-8 hours until TLC showing no diethyl phosphate remaining. After cooling to below 0° C., to the mixture was added a solution of p-toluenesulfonyl chloride toluene and triethylamine, after completion of the reaction, diethyl p-toluenesulfonyloxymethylphosphonate (C) was obtained;
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p-toluenesulfonyl chloride toluene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate
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(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate
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(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate
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(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate
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(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate
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(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.